molecular formula C14H9ClF2N2O2 B284204 N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea

N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea

Cat. No.: B284204
M. Wt: 310.68 g/mol
InChI Key: LSRXYCOLZQKRAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea, also known as CDC25 inhibitor II, is a chemical compound that has been extensively studied for its potential as an anticancer agent. This compound belongs to the class of urea-based kinase inhibitors and has been shown to exhibit potent inhibitory activity against the CDC25 family of phosphatases.

Mechanism of Action

N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea exerts its anticancer activity by inhibiting the activity of this compound phosphatases, which are essential for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. By inhibiting the activity of this compound phosphatases, this compound prevents the activation of CDKs, leading to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to exhibit a range of biochemical and physiological effects. These include the inhibition of angiogenesis, the induction of apoptosis, and the modulation of immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea is its potent inhibitory activity against this compound phosphatases, which makes it a promising candidate for the development of novel anticancer therapeutics. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the development of N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea as an anticancer agent. One potential avenue is the development of novel formulations that improve the solubility and bioavailability of the compound. Another potential direction is the identification of biomarkers that can be used to predict the response of cancer cells to treatment with this compound, which could help to personalize treatment strategies for individual patients. Additionally, further studies are needed to elucidate the full range of biochemical and physiological effects of this compound, which could uncover new therapeutic applications for this compound.

Synthesis Methods

The synthesis of N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea involves the reaction of 4-chlorobenzoyl isocyanate with 3,4-difluoroaniline in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently dehydrated to form the final product.

Scientific Research Applications

The N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea family of phosphatases plays a critical role in the regulation of cell cycle progression, and their overexpression has been implicated in the development and progression of various types of cancer. This compound has been shown to exhibit potent inhibitory activity against N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)ureaA, N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)ureaB, and N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)ureaC, making it a promising candidate for the development of novel anticancer therapeutics.

Properties

Molecular Formula

C14H9ClF2N2O2

Molecular Weight

310.68 g/mol

IUPAC Name

4-chloro-N-[(3,4-difluorophenyl)carbamoyl]benzamide

InChI

InChI=1S/C14H9ClF2N2O2/c15-9-3-1-8(2-4-9)13(20)19-14(21)18-10-5-6-11(16)12(17)7-10/h1-7H,(H2,18,19,20,21)

InChI Key

LSRXYCOLZQKRAR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(=O)NC2=CC(=C(C=C2)F)F)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=O)NC2=CC(=C(C=C2)F)F)Cl

Origin of Product

United States

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